molecular formula Fe+3 B044793 IRON CAS No. 7439-89-6

IRON

Cat. No.: B044793
CAS No.: 7439-89-6
M. Wt: 55.84 g/mol
InChI Key: VTLYFUHAOXGGBS-UHFFFAOYSA-N
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Description

IRON is an essential transition metal of paramount importance in a vast array of biological and chemical research applications. As a key cofactor in numerous enzymes and proteins, its primary research value lies in its role in oxygen transport (hemoglobin), electron transfer (cytochromes in the mitochondrial respiratory chain), and DNA synthesis. The mechanism of action for iron in biological systems centers on its ability to readily undergo redox cycling between its ferrous (Fe²⁺) and ferric (Fe³⁺) states, facilitating critical electron transfer reactions. In cell culture, iron is a vital component of cell media supplements, necessary for cellular proliferation and metabolic activity. Researchers utilize high-purity iron reagents to study iron homeostasis, including its absorption, storage (in ferritin), and regulation. Furthermore, it is indispensable in investigations of oxidative stress and ferroptosis, a unique iron-dependent form of regulated cell death, making it a significant compound in cancer research, neurobiology, and toxicology studies. This high-purity product is intended solely for laboratory research purposes.

Properties

Key on ui mechanism of action

Iron is incorporated into various proteins to serve biological functions as a structural component or cofactor. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo. Internalized iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins. Excess iron is stored and detoxified in cytosolic ferritin. Internalized Fe2+ exported across the basolateral membrane into the bloodstream via Fe+2 transporter ferroportin, which is coupled by reoxidation to Fe3+ via membrane-bound ferroxidase hephaestin or ceruloplasmin activity. Fe+3 is again scavenged by transferrin which maintains the ferric iron in a redox-inert state and delivers it into tissues. Fe3+ participates in the autoxidation reaction, where it can be chelated by DNA. It mainly binds to the backbone phosphate group, whereas at higher metal ion content, the cation binds to both guanine N-7 atom and the backbone phosphate group.

CAS No.

7439-89-6

Molecular Formula

Fe+3

Molecular Weight

55.84 g/mol

IUPAC Name

iron(3+)

InChI

InChI=1S/Fe/q+3

InChI Key

VTLYFUHAOXGGBS-UHFFFAOYSA-N

impurities

Blast furnace pig iron contains silicon, sulfur, phosphorus, manganese and carbon.

SMILES

[Fe]

Canonical SMILES

[Fe+3]

boiling_point

2,861 °C
288 °F

Color/Form

Silvery-white or gray, soft, ductile, malleable metal ... In powder form it is black to gray
Cubic crystal system. Body-centered cubic structure
Silver-white or gray metal
TENACIOUS, LUSTROUS METAL
Pure iron is a silvery white, relatively soft metal

density

7.87 g/cu cm
Density: ...cast 7.76;  wrought 7.25-7.78;  steel 7.6-7.78.

melting_point

1538 °C

Other CAS No.

7439-89-6
14067-02-8
8048-10-0
12597-68-1
8053-60-9

physical_description

Solid

Pictograms

Flammable; Irritant; Environmental Hazard

shelf_life

Stable in dry air but readily oxidizes in moist air forming "rust" (chiefly oxide, hydrated).

solubility

Insoluble

Synonyms

300A;  3ZhP;  A 131;  A 227;  A 227 (iron);  AC 325;  AQ 80;  ASC 300;  ASC 300 (metal);  ATW 230;  ATW 432;  Actino-iron;  Ancor B;  Ancor EN 80/150;  Ancor Image 100;  Armco 80;  Armco iron;  Atomel 300M200;  Atomel 500M;  Atomet 28;  Atomiron 44MR;  AFP 5;  BASF-EW;  CF

vapor_pressure

1Pa at 1455 °C (solid);  10 Pa at 1617 °C;  100 Pa at 1818 °C;  1 kPa at 2073 °C;  10 kPa at 2406 °C;  100 kPa at 2859 °C
depends upon the specific compound

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Cellular Effects

Iron influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, iron is essential for the proliferation and effector activity of T cells, which are crucial for defense against bacteria and viruses.

Molecular Mechanism

At the molecular level, iron exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Iron can exist in two different oxidation forms: iron-II (Fe 2+) and iron-III (Fe 3+), which interact differently with surrounding ligands.

Dosage Effects in Animal Models

The effects of iron vary with different dosages in animal models. While low to moderate levels of iron are essential for normal physiological functions, high doses can lead to toxic or adverse effects. The exact threshold effects and toxicity levels can vary depending on the specific animal model and study design.

Metabolic Pathways

Iron is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, iron is crucial for the metabolic pathways leading to the synthesis of catecholamines, serotonin, and melatonin.

Transport and Distribution

Iron is transported and distributed within cells and tissues through specific transporters and binding proteins. Transferrin, for instance, is a key protein that binds to iron and transports it throughout the body.

Subcellular Localization

The subcellular localization of iron and its effects on activity or function are complex. Iron can be found in various compartments or organelles within the cell, and its localization can influence its activity. For example, iron stored in ferritin is found in the cytosol, while iron in hemoglobin is located in the erythrocytes.

Biological Activity

Iron is a crucial element in biological systems, playing an essential role in various physiological processes. Its biological activity is closely tied to its metabolism, transport, and regulation within the body. This article explores the biological activity of iron, emphasizing its roles in oxygen transport, energy generation, and cellular functions, as well as the consequences of iron deficiency and overload.

Importance of Iron in Biological Systems

Iron is a vital component of several biological molecules and processes:

  • Oxygen Transport : Approximately 67% of total body iron is found in hemoglobin, which transports oxygen from the lungs to tissues. Myoglobin, which stores oxygen in muscle cells, contains about 3.5% of total body iron .
  • Energy Generation : Iron is integral to cytochromes involved in the electron transport chain, contributing to cellular respiration and energy production .
  • Enzymatic Functions : Iron serves as a cofactor for numerous enzymes involved in DNA synthesis, repair, and metabolism .

Iron Metabolism

Iron metabolism is regulated through a complex network involving absorption, transport, storage, and utilization. The key players include:

  • Hepcidin : A hormone that regulates iron homeostasis by controlling the absorption of iron from the intestine and its release from macrophages and liver cells. Hepcidin inhibits ferroportin, the primary iron exporter .
  • Transferrin : A glycoprotein that binds iron in the bloodstream and facilitates its transport to tissues via transferrin receptors (TfR) .

Table 1: Key Players in Iron Metabolism

ComponentFunction
HepcidinRegulates serum iron levels
FerroportinExports iron from cells
TransferrinTransports iron in circulation
FerritinStores excess iron
DMT1Imports iron into cells

Oxygen Transport

Iron's role in hemoglobin allows for efficient oxygen transport. The binding of oxygen to iron-containing heme groups facilitates gas exchange in tissues.

Cellular Energy Production

Iron is essential for mitochondrial function. It participates in forming heme and iron-sulfur clusters critical for enzyme activity within the electron transport chain.

Immune Function

Iron influences immune responses. Adequate iron levels are necessary for the proliferation of lymphocytes and the production of reactive oxygen species that combat pathogens .

Consequences of Iron Imbalance

Both iron deficiency and overload can have significant health implications:

  • Iron Deficiency : Leads to anemia characterized by fatigue, weakness, and impaired cognitive function. In children, it can result in developmental delays and behavioral issues .
  • Iron Overload : Excessive iron can cause toxicity, affecting organs such as the liver and heart. Conditions like hereditary hemochromatosis exemplify pathological states resulting from dysregulated iron metabolism .

Case Studies

  • Anemia Due to Iron Deficiency :
    A study involving pregnant women showed that inadequate dietary iron led to increased rates of anemia, impacting both maternal health and fetal development. Supplementation improved hemoglobin levels significantly.
  • Hemochromatosis :
    Research on patients with hereditary hemochromatosis revealed that excessive iron accumulation leads to severe liver damage and increased risk of liver cancer. Treatment involved phlebotomy to reduce iron levels effectively.

Scientific Research Applications

Energy Production

Photocatalysis and Solar Energy

Recent advancements have highlighted iron's potential in solar energy applications. Researchers developed an innovative iron molecule capable of functioning as both a photocatalyst and a component in solar cells. This molecule can absorb solar energy to produce fuel, such as hydrogen through water splitting or methanol from carbon dioxide. The use of iron, which is abundant and inexpensive compared to noble metals like ruthenium or iridium, presents a cost-effective alternative for sustainable energy solutions .

Application Iron Compound Function Advantages
PhotocatalystsIron-based moleculesSolar fuel productionCost-effective, abundant
Solar cellsIron complexesElectricity generationReplaces rare metals

Biomedical Applications

Iron Nanoparticles in Medicine

Iron nanoparticles are gaining attention for their biomedical applications, particularly in drug delivery and magnetic resonance imaging (MRI). Their higher magnetic moment compared to iron oxides allows for effective magnetic targeting of drugs. This capability enhances the precision of drug delivery systems, reducing side effects and improving therapeutic outcomes .

Key Biomedical Uses:

  • Magnetic Drug Delivery: Iron nanoparticles are used to deliver drugs directly to targeted sites within the body by applying an external magnetic field.
  • MRI Contrast Agents: Iron compounds improve the contrast in MRI scans, aiding in better diagnostic imaging .
Application Iron Form Function
Magnetic drug deliveryIron nanoparticlesTargeted delivery of medications
MRI contrast enhancementIron compoundsImproved imaging clarity

Environmental Applications

Water Treatment

Iron compounds are extensively used in water purification processes. They serve as coagulants to remove impurities from water, making them essential in municipal water treatment facilities. Additionally, iron is employed in the remediation of contaminated sites due to its ability to react with various pollutants .

Application Iron Compound Function
Water purificationFerric chlorideCoagulation of impurities
Environmental remediationZero-valent ironReduction of contaminants

Advanced Materials

Alloys and Structural Applications

Iron is a fundamental component in the production of various alloys that enhance material properties such as strength and corrosion resistance. For instance, stainless steel, which contains iron along with chromium and nickel, is widely used in construction and manufacturing due to its durability.

Key Properties:

  • Strength: Iron-based alloys exhibit high tensile strength.
  • Corrosion Resistance: Stainless steel is resistant to rusting and staining.
Material Type Composition Applications
Stainless SteelIron + Chromium + NickelConstruction, kitchenware
Cast IronIron + CarbonEngine blocks, pipes

Case Study 1: Solar Energy Innovation

A study conducted by researchers at Lund University demonstrated that an engineered iron molecule could effectively capture solar light for photocatalytic reactions. This breakthrough allows for the potential replacement of expensive noble metals in solar technology with affordable iron-based alternatives .

Case Study 2: Drug Delivery Systems

Research on iron nanoparticles has shown their efficacy in targeted drug delivery systems. A study indicated that these nanoparticles could significantly improve the localization of chemotherapy agents at tumor sites while minimizing systemic exposure .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Metal Oxides

Compound Crystal Phase Magnetic Coercivity (Oe) Specific Surface Area (m²/g) Key Applications
γ-Fe₂O₃ Cubic 100–300 50–80 Catalysis, MRI contrast
CoFe₂O₄ Spinel 1,800–2,200 30–50 Data storage, sensors
MnO₂ Tetragonal Non-magnetic 150–200 Batteries, capacitors

Iron Phosphates vs. Aluminum/Calcium Phosphates

Iron phosphate glasses (e.g., FePO₄) are structurally analogous to aluminum phosphates but differ in bonding and thermal stability:

  • Bond Distances : Raman spectroscopy reveals that Fe–O bonds in iron metaphosphate glasses (1.57 Å) are longer than Al–O bonds in aluminum phosphate glasses (1.48 Å), leading to lower glass transition temperatures (~450°C vs. ~600°C) .
  • Bioactivity : Calcium phosphates (e.g., hydroxyapatite) are biocompatible for bone implants, whereas iron phosphates are inert but useful in corrosion-resistant coatings .

Iron Sulfides vs. Other Metal Sulfides

  • Pyrite (FeS₂) : Compared to CuFeS₂ (chalcopyrite), pyrite has a higher electrical conductivity (10³ S/cm vs. 10⁻² S/cm) but is less stable in acidic environments, limiting its use in photovoltaics .
  • Mackinawite (FeS) : Unlike NiS, FeS exhibits rapid oxidation in air, forming FeO(OH), which complicates its use in hydrogen storage .

Iron in Catalysis vs. Noble Metals

Iron catalysts are increasingly replacing noble metals (e.g., Pd, Pt) due to cost and sustainability advantages:

  • Fenton Reactions: Fe²⁺ activates H₂O₂ to generate Fe⁴⁺-oxo (FeO²⁺), a potent oxidant with selective reactivity toward organic pollutants (e.g., 90% degradation of methylene blue in 30 minutes). In contrast, Pd-based catalysts require higher temperatures and show non-selective oxidation .
  • Cross-Coupling Reactions: Ferric chloride (FeCl₃) catalyzes arylalkylation reactions at 25–50°C, whereas Pd catalysts typically require 80–120°C. However, FeCl₃ has lower turnover frequencies (10²–10³ h⁻¹ vs. 10⁵–10⁶ h⁻¹ for Pd) .

Table 2: Oxidative Potential of Fe⁴⁺-Oxo vs. Free Radicals

Oxidant Reduction Potential (V) Lifetime (μs) Selectivity
Fe⁴⁺-oxo 2.2–2.5 10–100 High
Hydroxyl radical (•OH) 2.8 <1 Low
Sulfate radical (SO₄•⁻) 2.5–3.1 30–40 Moderate

Key Research Findings and Contradictions

  • Phase Stability : Studies on CoFe₂O₄ synthesis using natural iron sand revealed three phases (cobalt ferrite, maghemite, hematite), contradicting earlier reports of two-phase systems .
  • Oxidant Dominance: While Fe⁴⁺-oxo was once thought to be a minor contributor in Fe²⁺/H₂O₂ systems, recent work shows it drives >70% of pollutant degradation under neutral pH, challenging the traditional •OH-dominated paradigm .

Preparation Methods

Thermodynamic and Chemical Principles

The reduction of iron oxides occurs through a staged sequence:

  • Upper zone (500–800 K):
    3Fe2O3+CO2Fe3O4+CO23\text{Fe}_2\text{O}_3 + \text{CO} \rightarrow 2\text{Fe}_3\text{O}_4 + \text{CO}_2

  • Middle zone (900–1,500 K):
    Fe3O4+CO3FeO+CO2\text{Fe}_3\text{O}_4 + \text{CO} \rightarrow 3\text{FeO} + \text{CO}_2

  • Lower zone (>1,600 K):
    FeO+COFe+CO2\text{FeO} + \text{CO} \rightarrow \text{Fe} + \text{CO}_2

The limestone flux (CaCO3\text{CaCO}_3) decomposes to calcium oxide, reacting with silica impurities to form slag (CaSiO3\text{CaSiO}_3):
CaO+SiO2CaSiO3\text{CaO} + \text{SiO}_2 \rightarrow \text{CaSiO}_3

Modern Operational Parameters

Contemporary blast furnaces achieve remarkable efficiency through:

  • Oxygen enrichment (25–30% O2\text{O}_2) reducing coke consumption by 15–20%

  • Pulverized coal injection (PCI) substituting 40% of coke requirements

  • Top gas recycling systems recovering 95% of waste heat

High-Purity Iron Production for Specialty Applications

Industrial pure iron (99.8–99.9% Fe) and ultra-high purity iron (99.99+% Fe) require specialized refining techniques beyond conventional smelting.

Electroslag Remelting (ESR)

This secondary refining process removes inclusions through:

  • Slag composition: CaF2CaOAl2O3\text{CaF}_2-\text{CaO}-\text{Al}_2\text{O}_3 system (60:20:20 ratio)

  • Current density: 0.5–1.2 A/mm²

  • Oxygen removal: <10 ppm achievable

Zone Refining

For semiconductor-grade iron (99.9999% purity):

  • Pass velocity: 2–5 mm/h

  • Impurity segregation coefficients:
    kC=0.07k_{\text{C}} = 0.07, kS=0.02k_{\text{S}} = 0.02, kP=0.05k_{\text{P}} = 0.05

Comparative Analysis of Production Methods

MethodPurity (% Fe)Capacity (t/year)Key Applications
Basic Oxygen Furnace99.5–99.810⁶–10⁷Structural steel
ESR99.9–99.9510³–10⁴Magnetic cores
Zone Refining99.999+10–10²Quantum materials

Data synthesized from

Nanoscale Iron Synthesis: Controlled Morphology and Surface Engineering

Iron nanoparticles (Fe NPs) exhibit unique catalytic and magnetic properties dependent on synthesis methodology.

Chemical Coprecipitation

The most scalable approach for magnetic Fe3O4\text{Fe}_3\text{O}_4 NPs:

  • Dissolve Fe2+\text{Fe}^{2+} and Fe3+ \text{Fe}^{3+ } salts in 1:2 molar ratio

  • Precipitate with NH₄OH at pH 10–12

  • Oxidize under N2\text{N}_2 atmosphere to prevent Fe2+\text{Fe}^{2+} oxidation

Critical parameters:

  • Ionic strength: <0.1 M prevents agglomeration

  • Aging time: 1–4 hours controls crystallite size (5–20 nm)

Thermal Decomposition

Produces monodisperse Fe NPs through:
Fe(CO)5180250CFe+5CO\text{Fe(CO)}_5 \xrightarrow{180–250^\circ \text{C}} \text{Fe} + 5\text{CO}
Key advantages:

  • Narrow size distribution (σ <10%)

  • Organic ligand functionalization

Advanced Laboratory-Scale Synthesis Techniques

Specialized research facilities employ cutting-edge methods for novel iron alloys:

Plasma Arc Melting (PAM)

Operational characteristics:

  • Power density: 10⁶–10⁷ W/m²

  • Cooling rates: 10³–10⁶ K/s

  • Impurity removal: 30–50% reduction vs. conventional melting

Vacuum Induction Melting (VIM)

Enables ultra-clean iron production:

  • Pressure: 10⁻³–10⁻⁵ mbar

  • Carbon control: <50 ppm achievable

  • Alloying flexibility: ±0.5% composition tolerance

Novel Chemical Synthesis Routes

Iron Picrate Preparation

Demonstrates precision inorganic synthesis:

  • React picric acid with BaCO3\text{BaCO}_3:
    2C6H2(NO2)3OH+BaCO3Ba[C6H2(NO2)3O]2+CO2+H2O2\text{C}_6\text{H}_2(\text{NO}_2)_3\text{OH} + \text{BaCO}_3 \rightarrow \text{Ba}[ \text{C}_6\text{H}_2(\text{NO}_2)_3\text{O}]_2 + \text{CO}_2 + \text{H}_2\text{O}

  • Metathesis with FeSO4\text{FeSO}_4:
    Ba(Picrate)2+FeSO4Fe(Picrate)2+BaSO4\text{Ba}(\text{Picrate})_2 + \text{FeSO}_4 \rightarrow \text{Fe}(\text{Picrate})_2 + \text{BaSO}_4 \downarrow

Characterization data:

  • FT-IR: ν(NO₂) 1,530 cm⁻¹, ν(Ar-O) 1,260 cm⁻¹

  • TG-DTA: Dehydration at 80–120°C, decomposition >250°C

Q & A

Q. Q1. What are the key methodological considerations when characterizing iron compounds in environmental samples?

Answer: Focus on sample preparation (e.g., acid digestion for ICP-MS analysis), spectroscopic validation (XRD for crystallinity ), and contamination control. Use triplicate measurements to ensure reproducibility, and cross-validate results with techniques like Mössbauer spectroscopy for oxidation state determination. Avoid over-reliance on single analytical methods to address potential matrix effects .

Q. Q2. How do researchers design experiments to assess iron bioavailability in biological systems?

Answer: Utilize in vitro models (e.g., Caco-2 cell lines) with controlled iron sources (ferrous sulfate vs. nanoparticles ). Measure biomarkers like serum ferritin and hemoglobin in in vivo studies. Ensure dietary controls (e.g., standardized feed compositions) and account for confounding variables (pH, competing ions) using factorial experimental designs .

Q. Q3. What are the standard protocols for synthesizing iron oxide nanoparticles with controlled size and morphology?

Answer: Co-precipitation (adjusting pH and ionic strength) and thermal decomposition (organic solvent systems) are common. Characterize using TEM for size distribution and DLS for colloidal stability. Include purity checks via FTIR to detect organic residues .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in data on iron’s role in catalytic Fenton reactions under varying pH conditions?

Answer: Conduct systematic kinetic studies with controlled reactive oxygen species (ROS) scavengers. Use stopped-flow spectroscopy to monitor intermediate radicals and validate findings with computational modeling (DFT for reaction pathways). Address discrepancies by comparing aqueous vs. non-aqueous solvent systems .

Q. Q5. What advanced methodologies are employed to study iron’s electronic structure in metalloenzymes?

Answer: Combine X-ray absorption spectroscopy (XAS) for oxidation state analysis with EPR to detect paramagnetic centers. Pair these with molecular dynamics simulations to correlate electronic structure with enzymatic activity. Ensure cryogenic conditions to stabilize transient states .

Q. Q6. How should researchers design multi-omics studies to investigate systemic iron regulation in eukaryotes?

Answer: Integrate transcriptomics (RNA-seq of hepcidin pathways), proteomics (LC-MS for ferroportin expression), and metabolomics (iron-sulfur cluster intermediates). Use bioinformatics tools (e.g., STRING for protein networks) and validate with knockout models. Address data integration challenges via pathway enrichment analysis .

Methodological Challenges & Solutions

Q. Q7. What strategies mitigate interference from endogenous iron in spectroscopic analyses of biological tissues?

Answer: Employ chelating agents (e.g., deferoxamine) during sample preparation. Use synchrotron-based micro-XRF for spatially resolved mapping to distinguish exogenous vs. endogenous iron. Validate with isotope dilution assays .

Q. Q8. How can researchers optimize experimental conditions for studying iron redox cycling in anaerobic environments?

Answer: Use gloveboxes (<1 ppm O₂) and electrochemical cells with Ag/AgCl reference electrodes. Monitor Fe²⁺/Fe³⁺ ratios via UV-Vis spectrophotometry and validate with geochemical modeling (PHREEQC). Include abiotic controls to isolate microbial contributions .

Data Interpretation & Validation

Q. Q9. How do researchers address variability in iron isotope fractionation data across geological samples?

Answer: Apply mass bias correction using internal standards (e.g., δ⁵⁶Fe vs. IRMM-014). Use principal component analysis (PCA) to identify geochemical outliers and replicate measurements across labs. Cross-reference with lithology and depositional environment metadata .

Q. Q10. What statistical approaches are recommended for analyzing iron-dependent gene expression datasets?

Answer: Use Benjamini-Hochberg correction for multiple comparisons in RNA-seq data. Apply weighted gene co-expression network analysis (WGCNA) to identify iron-responsive modules. Validate with qPCR and siRNA knockdown experiments .

Emerging Techniques

Q. Q11. How can cryo-EM be applied to study iron-containing protein complexes at near-atomic resolution?

Answer: Optimize vitrification protocols to preserve labile iron-sulfur clusters. Use particle picking algorithms (e.g., RELION) for heterogeneous samples. Validate with mutagenesis studies targeting iron-binding residues .

Q. Q12. What are the best practices for integrating machine learning in predicting iron-based catalyst performance?

Answer: Train models on DFT-calculated descriptors (e.g., d-band center, adsorption energies). Validate with high-throughput experimental screening (combinatorial libraries). Address overfitting via k-fold cross-validation and SHAP analysis for interpretability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.